molecular formula C14H20N2OS B5696487 N-cyclopentyl-N'-(2-methoxybenzyl)thiourea

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea

Cat. No. B5696487
M. Wt: 264.39 g/mol
InChI Key: UMWQYIYXUSTEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMT belongs to the class of thiourea derivatives, which have shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the activity of enzymes, such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has also been shown to activate various transcription factors, such as Nrf2 and PPARγ, which are involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and neuroinflammation. In vivo studies have shown that N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can reduce tumor growth and metastasis, alleviate inflammation and pain, and improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has some limitations for lab experiments, such as its low water solubility, which can limit its bioavailability and pharmacokinetic properties. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea also has some toxicity concerns, which require careful evaluation and monitoring in animal studies.

Future Directions

There are several future directions for N-cyclopentyl-N'-(2-methoxybenzyl)thiourea research, including the development of more potent and selective analogs, the elucidation of its molecular targets and signaling pathways, and the evaluation of its efficacy and safety in preclinical and clinical trials. N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has shown promising results in various fields of research, but further studies are needed to fully understand its therapeutic potential and limitations.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea involves the reaction of cyclopentylamine with 2-methoxybenzylisothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The product is obtained by simple filtration and purification steps, such as recrystallization or column chromatography. The yield of N-cyclopentyl-N'-(2-methoxybenzyl)thiourea can vary depending on the reaction conditions, but typically ranges from 50% to 80%.

Scientific Research Applications

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disease research, N-cyclopentyl-N'-(2-methoxybenzyl)thiourea has been shown to protect neurons from oxidative stress and neuroinflammation, which are implicated in the development of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-cyclopentyl-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-9-5-2-6-11(13)10-15-14(18)16-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWQYIYXUSTEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-(2-methoxybenzyl)thiourea

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